molecular formula C17H24O2 B2365241 3-(3,5-Ditert-butylphenyl)acrylic acid CAS No. 67688-90-8

3-(3,5-Ditert-butylphenyl)acrylic acid

Cat. No.: B2365241
CAS No.: 67688-90-8
M. Wt: 260.377
InChI Key: NFWMBTZSQMQLFN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Ditert-butylphenyl)acrylic acid is an organic compound with the molecular formula C17H24O2. It is a derivative of acrylic acid, where the hydrogen atoms on the phenyl ring are substituted with tert-butyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 3-(3,5-Ditert-butylphenyl)acrylic acid typically involves the reaction of 3,5-ditert-butylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-(3,5-Ditert-butylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3,5-Ditert-butylphenyl)acrylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Ditert-butylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(3,5-Ditert-butylphenyl)acrylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-3-(3,5-ditert-butylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWMBTZSQMQLFN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)/C=C/C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.